
Oseltamivir Acid D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oseltamivir Acid D3, also known as Oseltamivir carboxylate-D3, is a deuterium-labeled derivative of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of Oseltamivir Phosphate, a well-known antiviral medication used to treat and prevent influenza A and B infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Acid D3 involves the incorporation of deuterium atoms into the Oseltamivir Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Oseltamivir Acid in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oseltamivir Acid D3 undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups in this compound with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can yield reduced derivatives with altered functional groups.
科学研究应用
Oseltamivir Acid D3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Oseltamivir derivatives.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Oseltamivir.
Medicine: Used in clinical research to evaluate the efficacy and safety of Oseltamivir in treating influenza.
Industry: Applied in the development of new antiviral drugs and formulations.
作用机制
Oseltamivir Acid D3 exerts its effects by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, allowing new viral particles to be released. By inhibiting neuraminidase, this compound prevents the release of new viral particles, thereby limiting the spread of the infection.
相似化合物的比较
Similar Compounds
Oseltamivir Acid: The non-deuterated form of Oseltamivir Acid D3.
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the pharmacokinetic and metabolic properties of the compound, making it a valuable tool for studying drug metabolism and distribution.
属性
分子式 |
C14H24N2O4 |
|---|---|
分子量 |
287.37 g/mol |
IUPAC 名称 |
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3 |
InChI 键 |
NENPYTRHICXVCS-HCNPJKKLSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

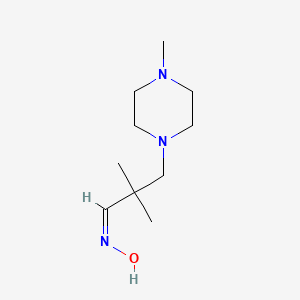
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
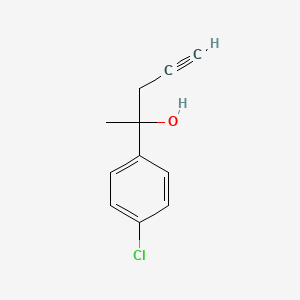
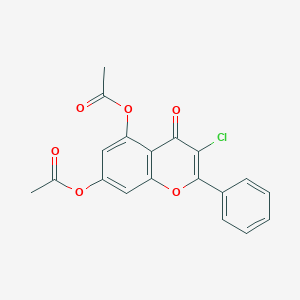
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
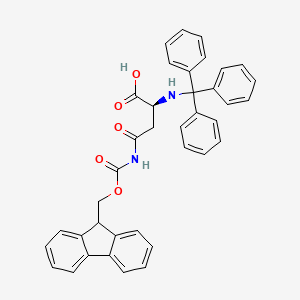
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
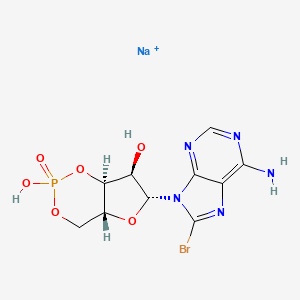
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

